An In-Depth Technical Guide to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate (CAS 1392803-87-0)
An In-Depth Technical Guide to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate (CAS 1392803-87-0)
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among these, saturated carbocycles have gained significant traction, with the cyclobutane motif emerging as a particularly valuable building block.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over planar aromatic rings, providing opportunities for precise spatial orientation of functional groups.[1][3] This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability.[1][4]
This guide focuses on a key exemplar of this structural class: tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate . With its bifunctional nature—a primary amine and a Boc-protected secondary amine—this molecule serves as a versatile intermediate for the synthesis of complex bioactive compounds. Its strategic importance is particularly evident in the construction of targeted therapeutics such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, applications, and analytical characterization of this important chemical entity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The following table summarizes the key properties of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate and related structures.
| Property | Value | Source |
| CAS Number | 1392803-87-0 | [5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [7] |
| Molecular Weight | 200.28 g/mol | [7] |
| Appearance | Off-white solid (predicted) | [8] |
| Boiling Point (Predicted) | 267.7 ± 29.0 °C | [9] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [9] |
| XLogP3 (Predicted) | 0.8 | [4][7] |
| Hydrogen Bond Donor Count | 1 | [4][7] |
| Hydrogen Bond Acceptor Count | 3 | [4][7] |
Strategic Synthesis of the Cyclobutane Core
The synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate can be approached through a multi-step sequence, typically starting from a commercially available cyclobutane precursor. A plausible and efficient synthetic strategy involves the reductive amination of a ketone, followed by protection and subsequent functionalization.
Proposed Synthetic Workflow
The following diagram illustrates a logical synthetic pathway from 3-oxocyclobutanecarboxylic acid to the target molecule. This approach leverages common and well-documented organic transformations.
Caption: Proposed synthetic workflow for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive guide based on established methodologies for similar transformations.[10][11][12][13]
Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate
This intermediate can be prepared from 3-oxocyclobutanecarboxylic acid via a Curtius rearrangement, a standard method for converting carboxylic acids to amines with the loss of one carbon atom.
Step 2: Reductive Amination to form tert-butyl (3-(methylamino)cyclobutyl)carbamate
-
To a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in dichloromethane (DCM) is added methylamine (2.0 eq, as a solution in THF or as a salt).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3 & 4: N-Boc Protection and Selective Deprotection
A more direct route to the final product from tert-butyl (3-aminocyclobutyl)carbamate would involve direct N-methylation. However, to achieve the desired product, a protection-methylation-deprotection sequence is often more controlled. A plausible, albeit longer, route would involve protection of the primary amine, methylation of the carbamate nitrogen, and subsequent selective deprotection. A more direct approach would be the reductive amination of 3-(Boc-methylamino)cyclobutanone.
Alternative Final Step: N-Methylation of tert-butyl (3-aminocyclobutyl)carbamate
A direct methylation of the primary amine is challenging due to potential over-methylation. A more controlled approach would be a reductive amination with formaldehyde after initial protection of the other amine.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate make it a valuable building block in the synthesis of advanced therapeutic agents.
Role as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][14] The linker connecting the E3 ligase ligand and the target protein ligand is crucial for the efficacy of the PROTAC. tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate is a known PROTAC linker, providing the necessary spacing and conformational rigidity to facilitate the formation of a productive ternary complex.[1][14]
Caption: Role as a central linker in PROTAC assembly.
Incorporation into Kinase Inhibitors
The cyclobutane scaffold is increasingly utilized in the design of kinase inhibitors. Its three-dimensional nature allows for the precise positioning of pharmacophoric groups to interact with the ATP-binding site of kinases. Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, often feature complex nitrogen-containing heterocyclic cores.[15][16][17][18] The aminocyclobutyl moiety can serve as a key component of the pharmacophore that interacts with the hinge region of the kinase or extends into solvent-exposed regions to improve solubility and ADME properties.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate are presented below. These predictions are based on typical chemical shifts for similar N-Boc protected amines.[3][19][20][21][22]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | 1.45 | s | 9H |
| -N-CH₃ | 2.75 | s | 3H |
| Cyclobutane CH₂ | 1.8-2.2 | m | 4H |
| Cyclobutane CH-NH₂ | 2.9-3.2 | m | 1H |
| Cyclobutane CH-N(Boc) | 3.8-4.2 | m | 1H |
| -NH₂ | 1.5-2.5 | br s | 2H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | 28.4 |
| -N-CH₃ | 34.5 |
| Cyclobutane CH₂ | 30-35 |
| Cyclobutane CH-NH₂ | 45-50 |
| Cyclobutane CH-N(Boc) | 50-55 |
| -C(CH₃)₃ (Boc) | 79.5 |
| C=O (Boc) | 155.8 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of the compound. The fragmentation of Boc-protected amines in the mass spectrometer is well-characterized.[2][4][23] Common fragmentation patterns include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[4][23]
-
[M+H]⁺: 201.16
-
[M-C₄H₈+H]⁺ (loss of isobutylene): 145.10
-
[M-Boc+H]⁺ (loss of Boc group): 101.11
It is important to note that the Boc group can be labile under certain ESI conditions, and observing fragments corresponding to its loss is common.[24]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core provides a unique structural element for the design of sophisticated therapeutic agents, including PROTACs and kinase inhibitors. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, key applications, and analytical characterization methods. As the demand for novel, non-planar scaffolds in drug discovery continues to grow, the importance of intermediates like tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.
References
- S. S. Pawar, et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (n.d.). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry.
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
ACS Publications. (2021). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Retrieved from [Link]
- Montalvão, S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules.
- Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Digital Commons @ University of South Florida.
- Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
ResearchGate. (2015). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(Boc-amino)cyclobutanone (95%). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from [Link]
-
MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2020). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved from [Link]
-
PubMed. (2020). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PubMed Central. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Retrieved from [Link]
-
PubMed. (2023). JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 11. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. TERT-BUTYL-N-METHYLCARBAMATE(16066-84-5) 1H NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 23. acdlabs.com [acdlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

